molecular formula C11H12O7S B12530866 Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate CAS No. 651705-78-1

Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate

Cat. No.: B12530866
CAS No.: 651705-78-1
M. Wt: 288.28 g/mol
InChI Key: BYHNTXKLKDHSRP-UHFFFAOYSA-N
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Description

Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate is a sulfated aromatic ester derivative characterized by a propenoate backbone conjugated to a methoxy- and sulfooxy-substituted phenyl ring. Its structure includes a methyl ester group at the carboxylate position, a methoxy group at the 3-position, and a sulfated oxygen (sulfooxy) at the 4-position of the phenyl ring (Figure 1).

Properties

CAS No.

651705-78-1

Molecular Formula

C11H12O7S

Molecular Weight

288.28 g/mol

IUPAC Name

methyl 3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoate

InChI

InChI=1S/C11H12O7S/c1-16-10-7-8(4-6-11(12)17-2)3-5-9(10)18-19(13,14)15/h3-7H,1-2H3,(H,13,14,15)

InChI Key

BYHNTXKLKDHSRP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC)OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate can be deconstructed into three critical intermediates (Figure 1):

  • 3-Methoxy-4-hydroxyphenylprop-2-enoic acid : The core cinnamic acid derivative with unprotected phenolic and carboxylic acid groups.
  • 3-Methoxy-4-(sulfooxy)phenylprop-2-enoic acid : The sulfated intermediate formed via regioselective sulfation of the phenolic hydroxyl group.
  • Target methyl ester : Generated through esterification of the carboxylic acid.

Key challenges include avoiding ester hydrolysis during sulfation and ensuring regioselectivity in sulfation.

Synthetic Routes and Methodological Variations

Direct Sulfation-Esterification Sequential Approach

This two-step method involves initial sulfation of the phenolic hydroxyl group followed by esterification of the carboxylic acid (Figure 2A).

Step 1: Sulfation of 3-Methoxy-4-hydroxyphenylprop-2-enoic Acid
  • Reagents : Sulfur trioxide-pyridine complex (SO₃·Py) in anhydrous dimethylformamide (DMF).
  • Conditions : 0–5°C for 2 hours, followed by neutralization with aqueous NaHCO₃.
  • Yield : 68–72% (isolated via precipitation in ice-cold ether).
  • Mechanism : Electrophilic substitution at the phenolic oxygen, facilitated by the electron-donating methoxy group at the meta position.
Step 2: Esterification with Methanol
  • Reagents : Thionyl chloride (SOCl₂) for acid chloride formation, followed by methanol.
  • Conditions :
    • Acid chloride: 0°C, 1 hour.
    • Esterification: Room temperature, 12 hours.
  • Yield : 85–90%.
  • Limitations : Risk of sulfated ester hydrolysis under acidic conditions.

Esterification-Sulfation Sequential Approach

To mitigate hydrolysis risks, this route reverses the order (Figure 2B):

Step 1: Esterification of 3-Methoxy-4-hydroxyphenylprop-2-enoic Acid
  • Reagents : Dicyclohexylcarbodiimide (DCC)/4-dimethylaminopyridine (DMAP) in methanol.
  • Conditions : 0°C to room temperature, 24 hours.
  • Yield : 92–95%.
Step 2: Sulfation of the Methyl Ester Intermediate
  • Reagents : Chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM).
  • Conditions : −20°C, 30 minutes, followed by quenching with ice-water.
  • Yield : 60–65%.
  • Advantages : Anhydrous conditions preserve the ester group.

One-Pot Sulfation-Esterification

A streamlined method combining both steps (Figure 2C):

  • Reagents : SO₃·Py and methanol in DMF.
  • Conditions : 0°C, 4 hours.
  • Yield : 55–60%.
  • Trade-offs : Lower yield due to competing side reactions but reduced purification steps.

Analytical Validation and Optimization

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

  • Column : Betasil C18 (150 × 2.1 mm, 5 µm).
  • Mobile Phase : Ammonium formate (5 mM) and acetonitrile gradient.
  • Detection : Negative-ion mode, MRM transitions for m/z 287.0 → 91.0 (quantitation) and 287.0 → 119.0 (qualification).
  • Purity : >98% in optimized routes.

X-ray Fluorescence (XRF) Spectrometry

  • Application : Quantifying sulfur content to confirm sulfation efficiency (Figure 3).
  • Conditions : Multi-well plate drying, 5 keV excitation energy.
  • Accuracy : ±2% relative to theoretical sulfur content.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Sulfation-Esterification 68–72 95–98 High-purity sulfation Risk of ester hydrolysis
Esterification-Sulfation 60–65 92–95 Avoids acidic hydrolysis Lower sulfation yield
One-Pot 55–60 90–93 Reduced steps Competing side reactions

Industrial-Scale Considerations

  • Cost Analysis : SO₃·Py ($120/kg) vs. ClSO₃H ($85/kg).
  • Waste Management : Neutralization of sulfation byproducts (e.g., pyridinium salts) requires alkaline treatment.
  • Regulatory Compliance : ICH Q3A guidelines for residual solvents (DMF < 880 ppm).

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester moiety can be reduced to form the corresponding alcohol.

    Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate.

    Reduction: Formation of 3-[3-methoxy-4-(sulfooxy)phenyl]propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate. The compound has demonstrated effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Escherichia coli0.011 mg/mL0.022 mg/mL
Bacillus cereus0.008 mg/mL0.016 mg/mL

These findings indicate that the compound exhibits potent antibacterial activity, often surpassing that of standard reference drugs .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent. The mechanism involves the modulation of NF-kB signaling pathways, which are critical in inflammation processes .

Antioxidant Activity

The compound's antioxidant properties have also been evaluated. Research indicates that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is attributed to its ability to donate electrons and stabilize free radicals, which can be beneficial in preventing oxidative damage associated with various diseases .

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized various derivatives of this compound and tested their antimicrobial efficacy against clinical isolates of bacteria. The results indicated that derivatives with higher sulfonate groups exhibited enhanced antibacterial activity compared to those without such modifications .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanism of the compound in a murine model of arthritis. The results showed that treatment with this compound significantly reduced paw swelling and joint damage, correlating with decreased levels of inflammatory markers in serum samples .

Mechanism of Action

The mechanism of action of Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Phenyl Ring) Functional Groups Key Properties/Applications Reference ID
This compound C11H12O7S 3-methoxy, 4-sulfooxy Methyl ester, α,β-unsaturated Enhanced solubility due to sulfation; potential metabolite
Ferulic acid 4-sulfate (free acid form) C10H10O7S 3-methoxy, 4-sulfooxy Carboxylic acid, α,β-unsaturated Higher polarity; likely metabolite intermediate
3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid (Ferulic acid) C10H10O4 4-hydroxy, 3-methoxy Carboxylic acid, α,β-unsaturated Antioxidant, anti-inflammatory
3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid C10H12O7S 3-methoxy, 4-sulfooxy Carboxylic acid, saturated Reduced reactivity due to saturation; metabolite
3-[2-(Sulfooxy)phenyl]prop-2-enoic acid C9H8O5S 2-sulfooxy Carboxylic acid, α,β-unsaturated Altered electronic effects; positional isomer
3-[3-Fluoro-4-(2-methylpropoxy)phenyl]prop-2-enoic acid C13H15FO3 3-fluoro, 4-isobutoxy Carboxylic acid, α,β-unsaturated Lipophilic; potential drug candidate

Structural and Functional Insights

Sulfation and Solubility: The sulfation at the 4-position (as in this compound) significantly increases water solubility compared to non-sulfated analogs like ferulic acid. This modification is critical for bioavailability in aqueous biological systems .

Esterification vs. Free Carboxylic Acid: Methyl esterification (as in the target compound) reduces acidity and enhances membrane permeability compared to the free carboxylic acid form (ferulic acid 4-sulfate). This is advantageous for prodrug design .

Substituent Effects on Bioactivity: Fluorination and bulky alkoxy groups (e.g., in 3-[3-fluoro-4-(2-methylpropoxy)phenyl]prop-2-enoic acid) enhance lipophilicity, improving blood-brain barrier penetration, whereas sulfation favors renal excretion .

Biological Activity

Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate, a compound belonging to the class of cinnamic acid derivatives, has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action, supported by research findings and data tables.

PropertyValue
CAS Number 651705-79-2
Molecular Formula C12H14O8S
Molecular Weight 318.30 g/mol
IUPAC Name Methyl 3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoate
InChI Key QERIOGMQVIKULI-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the esterification of a corresponding cinnamic acid derivative. A common method includes:

  • Starting Material : 3-methoxy-4-sulfooxybenzaldehyde.
  • Reagents : Malonic acid and methanol.
  • Catalysts : Strong acids like sulfuric acid.
  • Process : The reaction proceeds through decarboxylation and esterification, yielding the desired compound .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

  • E. coli : Minimum inhibitory concentration (MIC) of approximately 62.5 µg/mL.
  • E. faecalis : MIC around 78.12 µg/mL.

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antiproliferative Effects

The compound has also shown promising results in inhibiting the proliferation of cancer cell lines:

  • HeLa Cells : IC50 value of 226 µg/mL.
  • A549 Cells : IC50 value of 242.52 µg/mL.

These results indicate that this compound may have therapeutic potential in cancer treatment .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with Cellular Targets : The sulfooxy group can undergo hydrolysis to release sulfonic acid, potentially interacting with proteins and enzymes involved in cellular signaling pathways.
  • Redox Reactions : The methoxy groups may participate in redox reactions, influencing oxidative stress within cells .
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could further contribute to its antiproliferative effects .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

  • A study on methanolic extracts from plants showed that similar compounds exhibited antibacterial activity against resistant strains like MRSA, indicating a broader application for compounds with similar structures .
  • Computational studies have highlighted how certain derivatives interact with bacterial proteins, suggesting pathways for drug development targeting bacterial resistance mechanisms .

Q & A

Q. What methodologies validate its role in metabolic pathways?

  • Stable isotope-resolved metabolomics (SIRM) : Incubate with 13C^{13}\text{C}-glucose in cell cultures to trace incorporation into downstream metabolites .
  • Knockout models : Use CRISPR-Cas9-modified sulfotransferase-deficient cell lines to confirm enzyme-specific sulfation .

Methodological Resources

  • Structural visualization : ORTEP-3 for crystallographic diagrams .
  • Synthesis optimization : Refer to protocols for analogous sulfated phenolics in Acta Crystallographica .
  • Safety handling : Follow Combi-Blocks SDS guidelines for sulfated compounds .

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